![molecular formula C11H19NO4 B1379050 Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate CAS No. 1803584-88-4](/img/structure/B1379050.png)
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.28 . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3/t8-,9+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is a liquid at room temperature . Its exact boiling point is not specified in the search results.Scientific Research Applications
Synthesis of Spiro Compounds
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate: is used in the synthesis of spiro compounds, which are a significant class of organic compounds due to their presence in numerous biologically active natural products and pharmaceuticals . The compound serves as a building block for creating complex molecular structures with potential therapeutic applications.
Crystallography and Structural Analysis
The compound is also valuable in crystallography for determining the structure of more complex molecules. By incorporating it into larger molecules, researchers can study the crystal structure and understand the molecular conformation, which is crucial for drug design and material science .
Organic Synthesis Intermediates
In organic synthesis, Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate acts as an intermediate for the preparation of various organic compounds. Its reactive formyl group makes it a versatile precursor for the synthesis of amides, sulphonamides, and other derivatives .
Precursor to Biologically Active Molecules
This compound is a precursor to biologically active molecules, including natural products like Indiacen A and Indiacen B. These molecules have shown a range of activities, such as anticancer, anti-inflammatory, and analgesic properties .
Synthesis of Heterocyclic Compounds
It is instrumental in the synthesis of heterocyclic compounds, which are the core structures for many drugs. The methoxypyrrolidine ring provides a scaffold that can be further functionalized to create diverse pharmacologically active heterocycles .
Medicinal Chemistry Research
Lastly, in medicinal chemistry, researchers utilize Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate for the design and development of new drugs. Its structural features allow for the creation of novel compounds with potential as therapeutic agents .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Action Environment
The action, efficacy, and stability of Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is applied .
properties
IUPAC Name |
tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIXKICCDVTSDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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